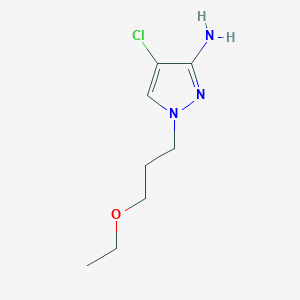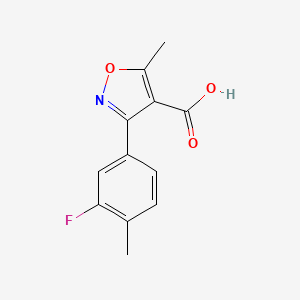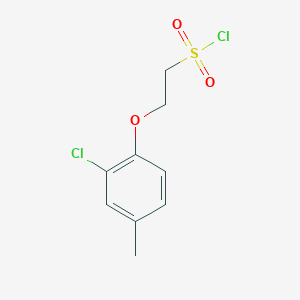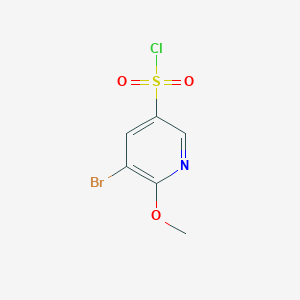
5-Bromo-6-methoxypyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a pyridine derivative that features a bromine atom, a methoxy group, and a sulfonyl chloride group attached to the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-methoxypyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise temperature control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The bromine atom and methoxy group can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: For the development of potential drug candidates and bioactive compounds.
Chemical biology: As a tool for studying biological processes and interactions.
Material science: In the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and research applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methyl-pyridine-2-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-5-methoxypyridine: Lacks the sulfonyl chloride group but has similar bromine and methoxy substitutions
Uniqueness
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H5BrClNO3S |
|---|---|
Peso molecular |
286.53 g/mol |
Nombre IUPAC |
5-bromo-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3 |
Clave InChI |
XLFSGBXMEOQXGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


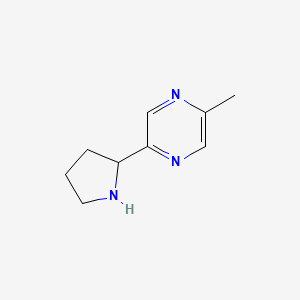
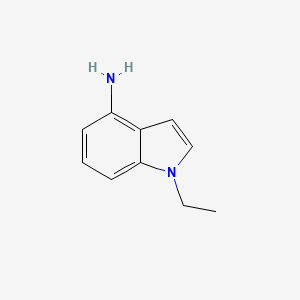
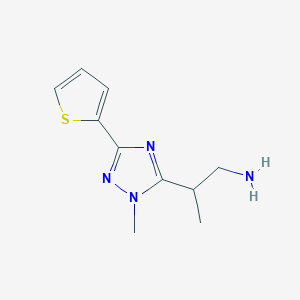
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)
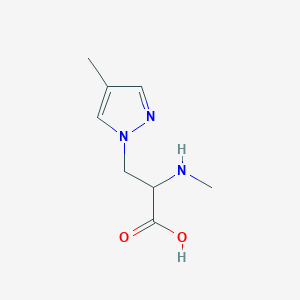
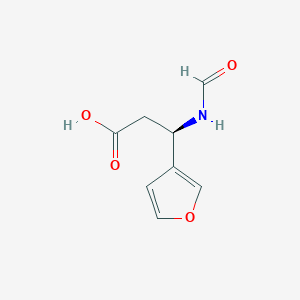
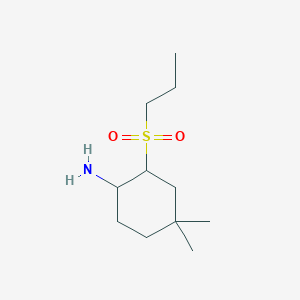
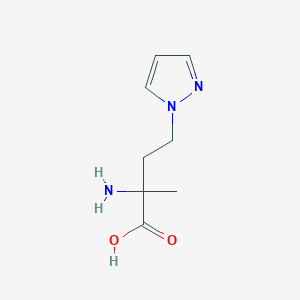
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)

